4-(2,4-Dichlorophenoxy)benzoic acid 4-(2,4-Dichlorophenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 925005-04-5
VCID: VC8402624
InChI: InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H8Cl2O3
Molecular Weight: 283.1 g/mol

4-(2,4-Dichlorophenoxy)benzoic acid

CAS No.: 925005-04-5

Cat. No.: VC8402624

Molecular Formula: C13H8Cl2O3

Molecular Weight: 283.1 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dichlorophenoxy)benzoic acid - 925005-04-5

Specification

CAS No. 925005-04-5
Molecular Formula C13H8Cl2O3
Molecular Weight 283.1 g/mol
IUPAC Name 4-(2,4-dichlorophenoxy)benzoic acid
Standard InChI InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
Standard InChI Key NCPJMYHBNJYQDB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-(2,4-dichlorophenoxy)benzoic acid is C₁₃H₈Cl₂O₃, with a molecular weight of 283.11 g/mol. The compound consists of a benzoic acid moiety (C₇H₅O₂) linked via an ether bond to a 2,4-dichlorophenoxy group (C₆H₃Cl₂O) .

Key Structural Features:

  • Benzoic acid group: Provides acidity (pKa ≈ 3.5–4.5, estimated) and potential for hydrogen bonding.

  • 2,4-Dichlorophenoxy group: Introduces steric bulk and lipophilicity, influencing solubility and reactivity.

  • Ether linkage: Enhances stability against hydrolysis compared to ester-containing analogs like 2,4-D .

Spectroscopic and Computational Data

The compound’s SMILES notation is C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl, and its InChIKey is NCPJMYHBNJYQDB-UHFFFAOYSA-N . Computational predictions of its collision cross section (CCS) across various adducts are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+282.99233156.2
[M+Na]+304.97427172.5
[M-H]-280.97777159.9
[M+Na-2H]-302.95972165.1

These values suggest moderate polarity, aligning with its potential for moderate water solubility (estimated <1 g/L at 25°C) .

Synthesis and Manufacturing

Challenges:

  • Regioselectivity: Ensuring chlorination at the 2- and 4-positions of the phenoxy group.

  • Purification: Separating mono- and di-chlorinated byproducts via recrystallization or chromatography.

Industrial Scalability

Physicochemical Properties

Solubility and Partitioning

  • Water solubility: Estimated <1 g/L (20°C), lower than 2,4-D (900 mg/L) due to the larger aromatic system .

  • LogP (octanol-water): Predicted ≈3.2, indicating high lipophilicity and potential for bioaccumulation.

  • pKa: Carboxylic acid group ≈4.1, making the compound predominantly ionized at physiological pH .

Stability

  • Thermal stability: Decomposes above 200°C without melting, consistent with aromatic chlorides.

  • Photostability: Susceptible to UV-induced dechlorination, forming hydroxylated byproducts .

Biological Activity and Applications

Pharmaceutical Relevance

The benzoic acid moiety suggests potential as a pharmacophore in drug design. For example:

  • Antimicrobial agents: Chlorophenoxy compounds exhibit activity against Gram-positive bacteria (MIC ≈50–100 µg/mL) .

  • Anti-inflammatory drugs: Carboxylic acid groups can inhibit cyclooxygenase (COX) enzymes, though no studies confirm this activity .

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